N-(2,6-dimethylpyrimidin-4-yl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-dimethylpyrimidin-4-yl)-4-fluorobenzamide is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylpyrimidin-4-yl)-4-fluorobenzamide typically involves the reaction of 2,6-dimethylpyrimidine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylpyrimidin-4-yl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(2,6-dimethylpyrimidin-4-yl)-4-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of protein kinases.
Medicine: Investigated for its potential anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylpyrimidin-4-yl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of cellular signaling pathways that are essential for cell growth and proliferation. This inhibition can result in the suppression of tumor growth and other therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid
- Pyrimido[4,5-d]pyrimidine derivatives
- Pyrido[2,3-d]pyrimidine derivatives
Uniqueness
N-(2,6-dimethylpyrimidin-4-yl)-4-fluorobenzamide stands out due to its unique combination of a pyrimidine ring and a fluorobenzamide moiety. This structural feature imparts specific chemical and biological properties that differentiate it from other similar compounds. Its ability to inhibit protein kinases with high selectivity makes it a valuable compound for further research and development in medicinal chemistry.
Properties
CAS No. |
712309-08-5 |
---|---|
Molecular Formula |
C13H12FN3O |
Molecular Weight |
245.25 g/mol |
IUPAC Name |
N-(2,6-dimethylpyrimidin-4-yl)-4-fluorobenzamide |
InChI |
InChI=1S/C13H12FN3O/c1-8-7-12(16-9(2)15-8)17-13(18)10-3-5-11(14)6-4-10/h3-7H,1-2H3,(H,15,16,17,18) |
InChI Key |
VCXBLNGBVACUSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.